Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical reactions and potential applications in medicinal chemistry and materials science. While the specific compound Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not directly mentioned in the provided papers, related compounds such as Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized and characterized, indicating the interest in fluorinated organic compounds for their unique properties and reactivity .
Synthesis Analysis
The synthesis of related fluorinated esters typically involves Knoevenagel condensation reactions, as demonstrated in the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. This process involves the reaction of an aldehyde, in this case, 4-fluorobenzaldehyde, with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions . Similar methodologies could be applied to synthesize Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with adjustments to the starting materials and reaction conditions to accommodate the different substitution pattern on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed by spectral studies and X-ray diffraction. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . The presence of the fluorine atom can influence the electronic distribution and molecular geometry, which can be crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated esters like Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can participate in various chemical reactions. For example, the related Ethyl 2-fluoro-3-oxobutanoate can undergo alkylation and decarboxylation to yield a range of fluoro-ketoalkenes, showcasing the synthetic versatility of α-fluoro-β-ketoesters as precursors for more complex fluorinated systems . The presence of the ester and ketone functionalities in these molecules provides reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate would likely be influenced by the fluorine atom's electronegativity and the compound's overall molecular structure. Fluorine atoms can significantly affect the acidity of adjacent protons, the lipophilicity of the molecule, and its metabolic stability, making fluorinated compounds particularly interesting in drug design . The exact properties would need to be determined experimentally through methods such as NMR, mass spectrometry, and chromatography, as well as by assessing the compound's solubility, melting point, and stability under various conditions.
Scientific Research Applications
Enzyme-Catalyzed Reactions and Synthesis
Research on compounds similar to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, such as Ethyl 4-chloro-3-oxobutanoate, reveals their significance in enzyme-catalyzed asymmetric reduction. Studies have demonstrated the use of microbial aldehyde reductase in organic solvent-water diphasic systems for the reduction of these compounds. This process is essential for producing enantiomerically enriched products, a crucial aspect of pharmaceutical synthesis. The work by Shimizu et al. (1990) in "Applied and Environmental Microbiology" highlights the effectiveness of this method in overcoming limitations such as substrate instability and enzyme inhibition (Shimizu et al., 1990).
Synthesis and Antimicrobial Activities
Compounds structurally related to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate have been synthesized and studied for their antimicrobial properties. For instance, Kumar et al. (2016) synthesized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and assessed its antimicrobial activities. Their research in "Chemical Data Collections" reveals the potential of such compounds in medicinal chemistry and drug development (Kumar et al., 2016).
Asymmetric Reduction for Pharmaceutical Applications
Another study by Kataoka et al. (1997) in "Applied Microbiology and Biotechnology" discusses the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate. This process, involving Escherichia coli transformants, highlights the significance of asymmetric reduction in the synthesis of pharmaceutical intermediates (Kataoka et al., 1997).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions necessary for handling and storage.
Future Directions
This involves predicting or suggesting future research directions. It could involve potential applications of the compound, modifications to improve its properties, or new reactions that it could undergo.
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGNAZAPKOTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365761 | |
Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
CAS RN |
41310-80-9 | |
Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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